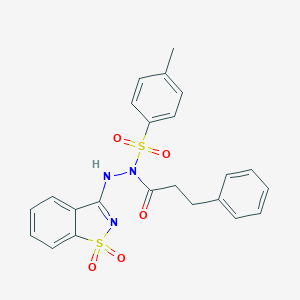![molecular formula C26H18N2O5 B302015 Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302015.png)
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate, also known as MNFB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MNFB is a member of the furan-benzene hybrid family of compounds, which have been found to possess a wide range of biological activities. The purpose of
Mécanisme D'action
The mechanism of action of Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and viruses. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has been found to have a number of biochemical and physiological effects. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the replication of viruses. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has also been found to reduce inflammation and oxidative stress in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has a number of advantages for lab experiments, including its relatively low cost and ease of synthesis. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate is also stable and can be stored for long periods of time without degradation. However, Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are a number of future directions for research on Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate. One direction is to further investigate the mechanism of action of Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate, particularly its effects on COX-2 and PKC signaling pathways. Another direction is to investigate the potential use of Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate in combination with other anti-cancer and anti-viral drugs. Finally, there is a need to investigate the potential toxicity of Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate in vivo and to determine its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The second step involves the reaction of 2-naphthoyl chloride with 2-furylcarbonylhydrazine to form 2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazide. The third step involves the reaction of 2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazide with 4-(chloromethyl)benzoic acid methyl ester to form Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate.
Applications De Recherche Scientifique
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has been studied for its potential use in treating various types of cancer, including breast cancer, lung cancer, and leukemia. Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate has also been studied for its potential use in treating viral infections, including HIV and hepatitis B.
Propriétés
Nom du produit |
Methyl 4-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate |
|---|---|
Formule moléculaire |
C26H18N2O5 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
methyl 4-[5-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H18N2O5/c1-31-26(30)18-8-6-17(7-9-18)22-13-11-19(32-22)15-27-28-25(29)24-14-21-20-5-3-2-4-16(20)10-12-23(21)33-24/h2-15H,1H3,(H,28,29)/b27-15- |
Clé InChI |
JKFSPYNMBYVWDF-DICXZTSXSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301934.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301935.png)
![(9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301936.png)

![(9-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301938.png)
![[9-(4-Ethoxy-phenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-acridin-10-yl]-acetic acid](/img/structure/B301940.png)
![(9-{4-[(4-bromobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301941.png)
![(9-[2-(benzyloxy)-5-bromophenyl]-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301945.png)
![(9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301946.png)
![(9-{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301947.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301950.png)
![N-(2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301953.png)
![N-(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B301954.png)